molecular formula C10H15N B1584325 1-Methyl-3-phenylpropylamine CAS No. 22148-77-2

1-Methyl-3-phenylpropylamine

Cat. No.: B1584325
CAS No.: 22148-77-2
M. Wt: 149.23 g/mol
InChI Key: XTTQGFJZEYVZAP-UHFFFAOYSA-N
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Description

1-Methyl-3-phenylpropylamine, also known as 3-Amino-1-phenylbutane or 4-Phenyl-2-butylamine, is an organic compound with the molecular formula C10H15N. It is a derivative of phenylpropylamine and is characterized by the presence of a phenyl group attached to a propylamine chain.

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-Methyl-3-phenylpropylamine can be synthesized through several methods. One common approach involves the amidation of TEMPO-oxidized cellulose nanocrystals using aromatic aminated molecules. This process includes a two-step reaction route: first, the oxidation of cellulose nanocrystals using 2,2,6,6-Tetramethyl-1-piperidinyloxy (TEMPO), followed by an amidation reaction in the presence of N-(3-dimethylaminopropyl)-N′-ethylcarbodiimide (EDC) and N-hydroxysuccinimide (NHS) as catalysts .

Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The specific details of industrial production methods are often proprietary and may vary between manufacturers.

Chemical Reactions Analysis

Types of Reactions: 1-Methyl-3-phenylpropylamine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding amides or other derivatives.

    Reduction: Reduction reactions can convert it into different amine derivatives.

    Substitution: It can participate in substitution reactions, where the amine group is replaced by other functional groups.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include TEMPO and other peroxides.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Various halogenating agents and catalysts can facilitate substitution reactions.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield amides, while reduction can produce different amine derivatives .

Scientific Research Applications

1-Methyl-3-phenylpropylamine has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-Methyl-3-phenylpropylamine involves its interaction with specific molecular targets and pathways. It is known to act as an agonist of trace amine-associated receptor 1 (TAAR1), which plays a role in modulating neurotransmitter release and other physiological processes. The compound’s effects are mediated through the activation of these receptors and subsequent signaling pathways .

Comparison with Similar Compounds

  • 3-Phenyl-1-propylamine
  • N-Methylphenethylamine
  • Phenylpropanolamine

Comparison: 1-Methyl-3-phenylpropylamine is unique due to its specific structural features and functional properties. Compared to similar compounds, it exhibits distinct reactivity and biological activity, making it valuable for specific applications in research and industry .

Properties

IUPAC Name

4-phenylbutan-2-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H15N/c1-9(11)7-8-10-5-3-2-4-6-10/h2-6,9H,7-8,11H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WECUIGDEWBNQJJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CCC1=CC=CC=C1)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H15N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

73839-93-7 (hydrochloride)
Record name 3-Amino-1-phenylbutane
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DSSTOX Substance ID

DTXSID60871334
Record name 4-Phenylbutan-2-amine
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Molecular Weight

149.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

22374-89-6, 22148-77-2
Record name 1-Methyl-3-phenylpropylamine
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Record name 1-Methyl-3-phenylpropylamine
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Record name 1-methyl-3-phenylpropylamine
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Record name (±)-1-methyl-3-phenylpropylamine
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Record name 4-PHENYLBUTAN-2-AMINE
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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